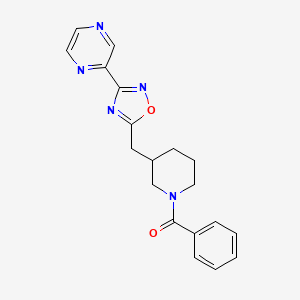

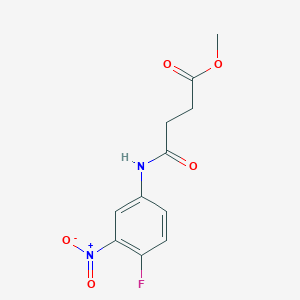

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Fluoro-3-nitroaniline is a compound that has been used in the preparation of commercial hair dyes .

Synthesis Analysis

The synthesis of 4-Fluoro-3-nitroaniline involves the nitration of p-fluoroaniline . Another compound, a novel molecularly imprinted fluorescent sensor for the determination of 4-nitroaniline, was synthesized via free radical polymerization .

Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-nitroaniline is C6H5FN2O2, with an average mass of 156.115 Da .

Chemical Reactions Analysis

Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .

Physical And Chemical Properties Analysis

The melting point of 4-Fluoro-3-nitroaniline is 94-96 °C (lit.) .

Applications De Recherche Scientifique

1. Structural and Crystallographic Studies

Methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate and its derivatives have been studied for their crystallographic properties. For instance, a compound closely related to it, 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid, has been analyzed for its molecular structure, revealing specific angles and hydrogen bonding patterns in its crystallization process (Nayak et al., 2013).

2. Synthesis and Transformation

The synthesis process of derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has been a topic of research. For instance, studies on the synthesis of diaminomethylidene derivatives of tetronic acid involve reactions with methyl 4-chloro-3-oxobutanoate (Prezent & Dorokhov, 2012).

3. Antioxidant Properties

Some derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate have been investigated for their antioxidant properties. For example, 4-hydroxycoumarin derivatives have been tested for their in vitro antioxidant activity (Stanchev et al., 2009).

4. Growth-Regulating Activity

Research on the growth-regulating activity of 4-hydroxycoumarin derivatives on plants like soybean has been conducted. These studies show how different concentrations of these compounds affect plant growth and development (Stanchev et al., 2010).

5. Chemical Synthesis and Reactions

Studies on the reactions between methyl 3-oxobutanoate and arylhydrazines, producing various compounds including cyclic and acyclic products, have been conducted to understand the chemical behavior of these substances (Wardell et al., 2007).

6. Vibrational, Structural, and Electronic Studies

Research involving vibrational, structural, and electronic analysis of derivatives of methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate has been carried out. This includes spectroscopic, molecular docking, and electronic studies to understand the properties and potential applications of these compounds (Vanasundari et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(4-fluoro-3-nitroanilino)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O5/c1-19-11(16)5-4-10(15)13-7-2-3-8(12)9(6-7)14(17)18/h2-3,6H,4-5H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFKKRWAGJOLKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

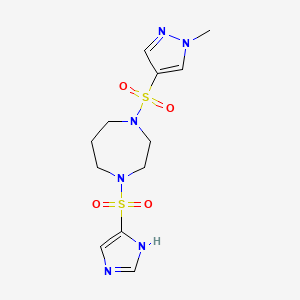

![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2368739.png)

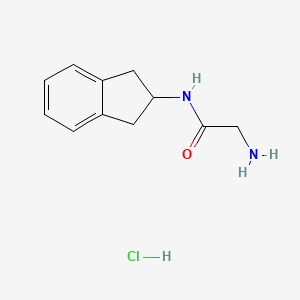

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]succinonitrile](/img/structure/B2368740.png)

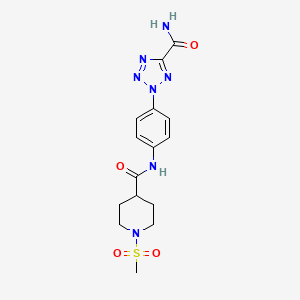

![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)

![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)